5-Ethoxy-1-tetralone

Description

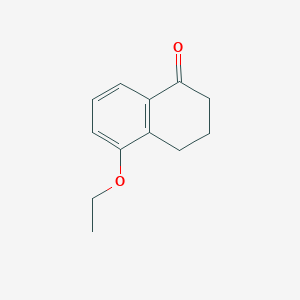

5-Ethoxy-1-tetralone (C₁₂H₁₄O₂, molecular weight: 206.24 g/mol) is a substituted tetralone featuring an ethoxy group (-OCH₂CH₃) at the 5-position of the tetralin ring. The ethoxy group confers distinct electronic and steric properties compared to smaller substituents like methoxy (-OCH₃), influencing reactivity and applications in organic synthesis.

Properties

IUPAC Name |

5-ethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h4-5,8H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCBQQIIVTVJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethoxy-1-tetralone can be synthesized from 5-methoxy-1-tetralone through a series of chemical reactions. The process involves the treatment of 5-methoxy-1-tetralone with aluminum chloride in benzene, followed by alkylation of the resulting phenol with ethyl iodide in acetone in the presence of potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1-tetralone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of different functional groups at specific positions on the tetralin ring.

Common Reagents and Conditions:

Oxidation: Jones reagent or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of this compound-2-carboxylic acid.

Reduction: Formation of 5-ethoxy-1-tetralol.

Substitution: Formation of 5-ethoxy-1-bromo-tetralone.

Scientific Research Applications

5-Ethoxy-1-tetralone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-tetralone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through:

Molecular Targets: Interaction with enzymes and receptors involved in metabolic pathways.

Pathways Involved: Modulation of oxidative stress pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of 5-ethoxy-1-tetralone and its analogs is summarized below:

Key Observations :

- Electronic Properties : Ethoxy is a stronger electron-donating group than methoxy due to its inductive (+I) effect, which may enhance resonance stabilization in intermediates during reactions like bromination or oxidation .

Biological Activity

5-Ethoxy-1-tetralone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the tetralone family, characterized by a naphthalene-like structure with a ketone functional group. The ethoxy substituent at the 5-position enhances its solubility and may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that tetralone derivatives, including this compound, exhibit various biological activities primarily through their interactions with specific enzymes and receptors. Notably, they have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. This inhibition can modulate inflammatory responses and other cellular processes.

Inhibition of MIF Tautomerase

Studies have shown that tetralones can effectively inhibit MIF's tautomeric functions, which are crucial in regulating macrophage activation and inflammatory responses. For example, compounds derived from tetralones have demonstrated the ability to reduce reactive oxygen species (ROS) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings suggest that certain derivatives exhibit significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives containing specific substituents on the phenyl ring have shown promising results against MCF-7 breast cancer cells .

Table: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| P1 | MCF-7 | 7.1 | Induces apoptosis |

| P3 | MCF-7 | 28.9 | Inhibits cell cycle progression |

| P9 | MCF-7 | 15.5 | Modulates signaling pathways |

In Vivo Studies

In vivo studies involving animal models have demonstrated that pre-treatment with certain tetralone derivatives can exacerbate hypothermic responses to bacterial endotoxins, suggesting a complex role in inflammatory processes . This finding indicates potential therapeutic applications in managing systemic inflammation.

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies highlight how structural modifications can enhance or reduce biological activity by altering interactions at the molecular level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.